3-(3-Bromo-5-chlorophenyl)-2-oxopropanoic acid
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Overview
Description
3-(3-Bromo-5-chlorophenyl)-2-oxopropanoic acid: (3-Bromo-5-chlorophenyl)boronic acid , is a chemical compound with the following properties:
Chemical Formula: CHBBrClO
Molecular Weight: 235.27 g/mol
CAS Number: 1186403-17-7
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves boronic acid chemistry. One common synthetic route is the reaction between 3-bromo-5-chlorophenylboronic acid and an appropriate reagent (such as an acid chloride or anhydride) to form the corresponding acyl boronate. The reaction typically occurs under inert atmosphere conditions.
Industrial Production:: While specific industrial production methods are not widely documented, researchers and manufacturers likely employ similar synthetic routes on a larger scale.
Chemical Reactions Analysis
Reactivity::
Benzylic Position Reactivity: Due to the presence of the benzylic bromine and chlorine atoms, this compound can undergo various reactions at the benzylic position.
Boronic Acid Reactions: As a boronic acid, it can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Suzuki-Miyaura Coupling: Palladium catalyst, base, and an aryl or vinyl halide.
Benzylic Halide Reactions: Various nucleophiles (e.g., Grignard reagents, amines) under appropriate conditions.
Scientific Research Applications
This compound finds applications in:
Organic Synthesis: As a versatile building block for the synthesis of more complex molecules.
Medicinal Chemistry: It may serve as a precursor for drug development.
Materials Science: For functional materials and ligand design.
Mechanism of Action
The specific mechanism of action for this compound depends on its application. For example, if used in drug development, it would interact with specific molecular targets or pathways relevant to the therapeutic purpose.
Comparison with Similar Compounds
While I don’t have information on direct analogs, it’s essential to compare this compound with related boronic acids and benzylic halides to highlight its uniqueness.
Remember that further research and experimental data are necessary to fully understand the compound’s properties and applications
Properties
Molecular Formula |
C9H6BrClO3 |
---|---|
Molecular Weight |
277.50 g/mol |
IUPAC Name |
3-(3-bromo-5-chlorophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6BrClO3/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4H,3H2,(H,13,14) |
InChI Key |
HRHYNIBZZNJHEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)CC(=O)C(=O)O |
Origin of Product |
United States |
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